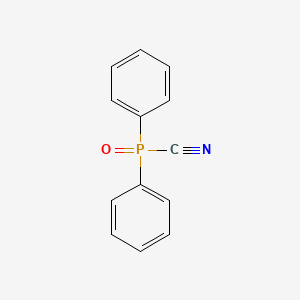
Diphenylphosphinic cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylphosphinic cyanide is an organophosphorus compound characterized by the presence of a phosphinic group bonded to two phenyl groups and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylphosphinic cyanide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with a cyanide source under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and may involve the use of solvents such as dichloromethane or toluene. The reaction is usually carried out at low temperatures to ensure the stability of the cyanide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Diphenylphosphinic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphinic oxide.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diphenylphosphinic oxide, diphenylphosphinic amine, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diphenylphosphinic cyanide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which diphenylphosphinic cyanide exerts its effects involves the interaction of the cyanide group with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial in understanding the compound’s potential toxicity and therapeutic applications.
Comparison with Similar Compounds
Diphenylphosphinic chloride: Similar in structure but lacks the cyanide group.
Diphenylphosphinic oxide: An oxidized form of diphenylphosphinic cyanide.
Triphenylphosphine: Another organophosphorus compound with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential applications compared to its analogs. The cyanide group allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Properties
CAS No. |
4669-69-6 |
|---|---|
Molecular Formula |
C13H10NOP |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
diphenylphosphorylformonitrile |
InChI |
InChI=1S/C13H10NOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI Key |
XKNOLTAFGYHTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















